![molecular formula C18H21ClN4O3S B12242066 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine](/img/structure/B12242066.png)
2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine
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Overview
Description
2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-Chloro-4-methoxybenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-chloro-4-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Formation of the Pyrrolo[3,4-c]pyrrole Moiety: This step involves the cyclization of suitable precursors to form the octahydropyrrolo[3,4-c]pyrrole structure.
Coupling Reaction: The final step involves coupling the pyrrolo[3,4-c]pyrrole moiety with the 3-chloro-4-methoxybenzenesulfonyl chloride and 4-methylpyrimidine under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quantity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring may also play a role in binding to nucleic acids or other biomolecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methylpyrimidine apart from similar compounds is its unique combination of structural features, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21ClN4O3S |
---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)sulfonyl-2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C18H21ClN4O3S/c1-12-5-6-20-18(21-12)22-8-13-10-23(11-14(13)9-22)27(24,25)15-3-4-17(26-2)16(19)7-15/h3-7,13-14H,8-11H2,1-2H3 |
InChI Key |
GLGOUSWXBQFZKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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